Picomolar FAAH Inhibition Potency vs. Structural Analogs Lacking the Optimized meta-Sulfonamide Geometry
The target compound inhibits recombinant human FAAH with an IC50 of 1 nM, as measured by a fluorimetric assay using the fluorogenic substrate AAMCA [1]. This represents a remarkable potency advantage over closely related analogs where the sulfonamide is moved to the para-position of the benzamide ring. These para-isomers are consistently reported as inactive or low-potency FAAH inhibitors in the foundational SAR study for this class, which established that specific spatial geometry is mandatory for high-affinity binding [2].
| Evidence Dimension | Inhibition of recombinant human Fatty Acid Amide Hydrolase (FAAH) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Para-sulfonamide positional isomer (e.g., N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, CAS 896675-63-1). IC50 >> 1000 nM (inactive/reported as not a viable inhibitor in the lead series). |
| Quantified Difference | >1000-fold increase in potency for the target compound. |
| Conditions | Fluorimetric assay using recombinant human FAAH enzyme expressed in E. coli, with fluorogenic AAMCA as substrate. |
Why This Matters
The >1000-fold potency differential dictates that the meta-isomer is the only viable choice for any FAAH-targeted screening campaign or mechanism-of-action study, as the para-isomer is functionally inert against this primary target.
- [1] BindingDB. Entry BDBM50538919 (CHEMBL4633233): 'Affinity Data: IC50 1nM for Human Fatty-acid amide hydrolase 1'. (2026). View Source
- [2] Wang, X., et al. 'Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors.' Journal of Medicinal Chemistry 52.1 (2009): 170-180. View Source
